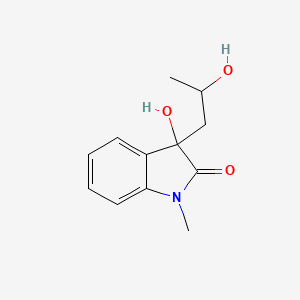
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, commonly known as DCMU, is a herbicide that is widely used in the agriculture industry. It is a selective inhibitor of photosystem II (PSII) in plants, which makes it an effective tool for weed control. DCMU has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
Aplicaciones Científicas De Investigación
DCMU is widely used in scientific research as a tool to study the photosynthetic apparatus of plants. It has been used to investigate the role of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide in photosynthesis, the regulation of electron transport, and the effects of environmental stress on plant growth and development. DCMU has also been used to study the mechanisms of herbicide resistance in weeds and to develop new herbicides with improved efficacy.
Mecanismo De Acción
DCMU acts as a selective inhibitor of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide in plants by binding to the QB site of the D1 protein subunit. This prevents the transfer of electrons from the water-splitting complex to the plastoquinone pool, which disrupts the electron transport chain and leads to the generation of reactive oxygen species. The accumulation of these reactive oxygen species leads to oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects
DCMU has been shown to have a range of biochemical and physiological effects on plants. These include the inhibition of photosynthesis, the induction of oxidative stress, and the disruption of membrane integrity. DCMU has also been shown to affect the expression of genes involved in stress response and to alter the levels of various metabolites in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMU has several advantages for use in lab experiments. It is a potent and selective inhibitor of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, which makes it a valuable tool for studying the photosynthetic apparatus of plants. It is also relatively stable and easy to handle in the lab. However, DCMU has some limitations, including its potential toxicity to non-target organisms and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several areas of future research that could be explored using DCMU. These include the development of new herbicides with improved efficacy and reduced environmental impact, the investigation of the role of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide in the regulation of plant growth and development, and the use of DCMU as a tool to study the effects of environmental stress on plant physiology. Additionally, the potential use of DCMU in the treatment of cancer and other diseases is an area of active research.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-8-6-12(18-21-8)17-13(19)14(2,3)20-11-5-4-9(15)7-10(11)16/h4-7H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQTZHOOTJUEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4779276.png)


![2-[(5-{1-[(4-bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B4779303.png)
![N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B4779311.png)
![N-allyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4779318.png)
![4-benzyl-1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B4779325.png)
![2-(5-methyl-1H-pyrazol-1-yl)-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B4779332.png)
![N-(3,5-dichlorophenyl)-2-{[4-propyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4779349.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B4779351.png)

![8-(2-methoxyethyl)-1,7-dimethyl-3-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4779363.png)